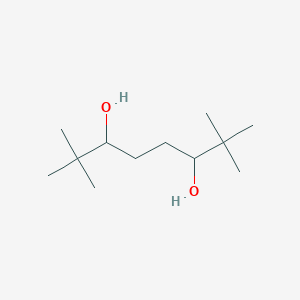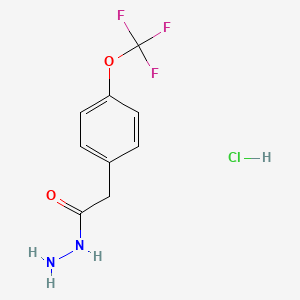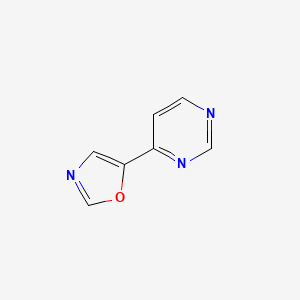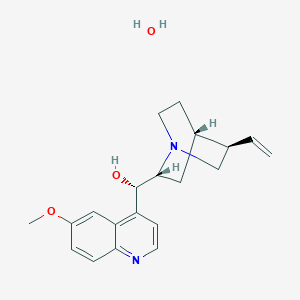![molecular formula C11H7ClN2O B13133029 6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
6-Chloro-[2,3'-bipyridine]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chloro group at the 6-position and a carbaldehyde group at the 4-position of the bipyridine structure makes this compound unique. It is used in various fields, including organic synthesis, coordination chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannylated pyridine derivative and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of 6-Chloro-[2,3’-bipyridine]-4-carbaldehyde often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 6-Chloro-[2,3’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[2,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-[2,3’-bipyridine]-4-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. The chloro and carbaldehyde groups can participate in various chemical reactions, influencing the reactivity and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-[2,3’-bipyridine]-4-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
6-Chloro-[2,3’-bipyridine]-4-methanol: Similar structure with a methanol group instead of a carbaldehyde group.
6-Chloro-[2,3’-bipyridine]-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.
Uniqueness
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H7ClN2O |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
2-chloro-6-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-5-8(7-15)4-10(14-11)9-2-1-3-13-6-9/h1-7H |
Clave InChI |
TXLMKCBXMRMBMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=CC(=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)







![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)


